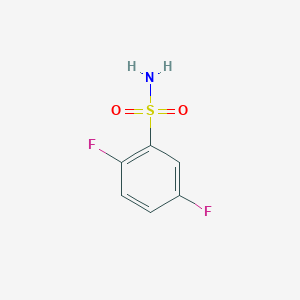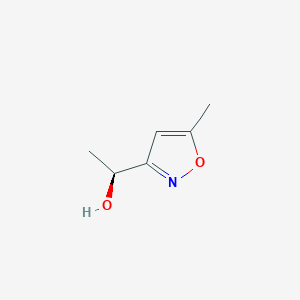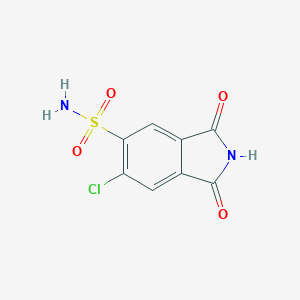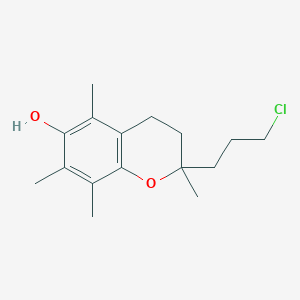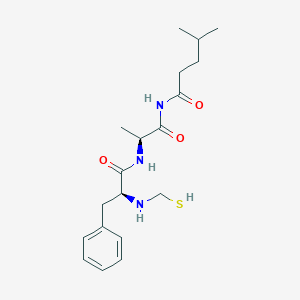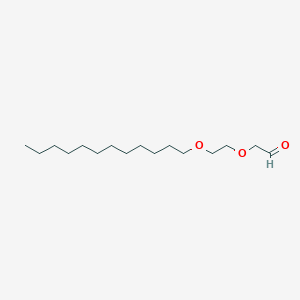
Polyoxyethylene(23)LauricAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dodecyloxy)ethoxy]acetaldehyde: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of an aldehyde group and two ether linkages, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecyloxy)ethoxy]acetaldehyde typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol . This intermediate is then further reacted with ethylene oxide to produce 2-(dodecyloxy)ethoxyethanol . Finally, the oxidation of this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) yields [2-(Dodecyloxy)ethoxy]acetaldehyde .
Industrial Production Methods: Industrial production methods for [2-(Dodecyloxy)ethoxy]acetaldehyde are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Dodecyloxy)ethoxy]acetaldehyde can undergo oxidation reactions to form .
Reduction: It can be reduced to form .
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in polymer chemistry for the production of specialty polymers .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-(Dodecyloxy)ethoxy]acetaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and ether linkages . These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
- [2-(Dodecyloxy)ethanol]
- [2-(Dodecyloxy)ethoxy]ethanol
- [2-(Dodecyloxy)ethoxy]acetic acid
Uniqueness:
- The presence of both ether linkages and an aldehyde group makes [2-(Dodecyloxy)ethoxy]acetaldehyde unique compared to its similar compounds. This combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Properties
IUPAC Name |
2-(2-dodecoxyethoxy)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJBXKQUMBZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
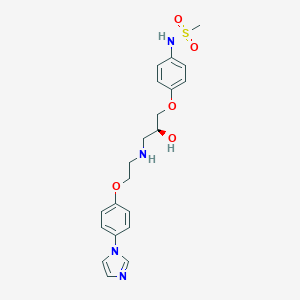

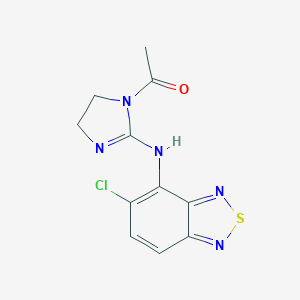
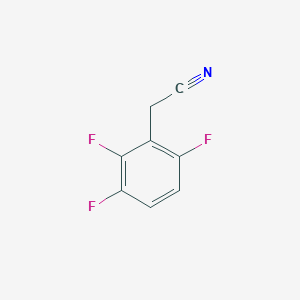
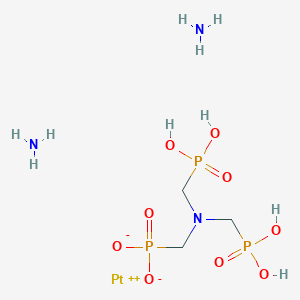
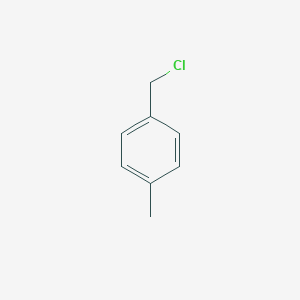
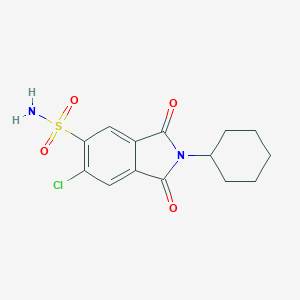
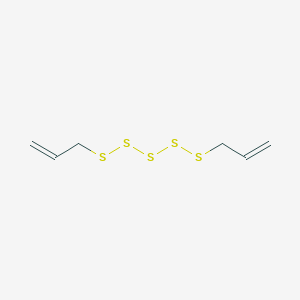
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
